An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-5-iodopyridine (CAS: 41960-47-8)
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-5-iodopyridine (CAS: 41960-47-8)
Abstract: 2-Cyano-5-iodopyridine is a pivotal heterocyclic building block, extensively utilized by researchers in medicinal chemistry, drug discovery, and materials science. Its value is anchored in the strategic placement of two distinct and orthogonally reactive functional groups: a cyano moiety and an iodine atom on the pyridine scaffold. This combination facilitates a wide array of synthetic transformations, making it an ideal intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core physical properties, spectroscopic signatures for characterization, essential safety protocols, and its synthetic utility, designed to empower researchers in their experimental endeavors.
Core Molecular and Physical Properties
2-Cyano-5-iodopyridine is a solid at room temperature, often appearing as a brown crystalline substance.[1] Its molecular structure is fundamental to its reactivity and physical behavior. The electron-withdrawing nature of the pyridine nitrogen and the cyano group, combined with the polarizable iodine atom, creates a unique electronic profile that dictates its role in chemical synthesis.
Chemical Identity
A consistent and accurate identification of this reagent is the first step in any successful research protocol.
| Identifier | Value | Source(s) |
| CAS Number | 41960-47-8 | [2][3] |
| Molecular Formula | C₆H₃IN₂ | [2][4] |
| Molecular Weight | 230.01 g/mol | [2][5] |
| Common Synonyms | 5-Iodo-2-cyanopyridine, 5-Iodopicolinonitrile | [2][6] |
| SMILES | IC1=CN=C(C=C1)C#N | [2] |
| InChI Key | JMFSIRGELWNSRE-UHFFFAOYSA-N | [6] |
Physicochemical Data
The physical properties of a compound are critical for designing experimental setups, including reaction conditions, solvent selection, and purification strategies. Notably, there are some discrepancies in reported values for boiling point and flash point across different suppliers, which may be attributable to measurement conditions or sample purity.
| Property | Value | Source(s) |
| Appearance | Brown Solid | [1] |
| Melting Point | 26 - 28 °C / 78.8 - 82.4 °F | [1] |
| Boiling Point | 314.3 °C at 760 mmHg | [7] |
| 212 - 215 °C | [1] | |
| Density | 2.04 g/cm³ | [7] |
| Flash Point | 143.9 °C | [7] |
| 89 °C / 192.2 °F | [1] | |
| Vapor Pressure | 0.5 mmHg @ 25 °C | [1] |
| Water Solubility | Low to insoluble; sinks in water. | [1] |
Computational Properties
In-silico parameters provide valuable predictions of a molecule's behavior in biological and chemical systems, aiding in areas like drug design and process development.
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [2] |
| LogP (Octanol-Water Partition Coeff.) | 1.55788 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Expert Insight: The low melting point indicates that the compound can be handled as a liquid with gentle warming, which can be advantageous for certain reaction setups. The LogP value of ~1.56 suggests moderate lipophilicity, making it more soluble in organic solvents than in water, a key consideration for reaction and purification solvent systems.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2-Cyano-5-iodopyridine is a critical self-validating step in any protocol. A multi-faceted analytical approach is recommended.
Caption: A standard workflow for the analytical validation of 2-Cyano-5-iodopyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra for this compound are distinctive.
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¹H NMR: The spectrum will show three signals in the aromatic region (typically δ 7.5-9.0 ppm).
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Causality: The proton at C6 will be a doublet, shifted downfield due to the anisotropic effect of the adjacent nitrogen. The proton at C4 will be a doublet of doublets, coupled to both H3 and H6 (though long-range coupling may be small). The proton at C3 will be a doublet, shifted downfield relative to a standard pyridine ring due to the deshielding effect of the adjacent cyano group.
-
-
¹³C NMR: The spectrum will display six distinct signals.
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Causality: The cyano carbon (C≡N) will appear around 115-120 ppm. The carbon bearing the iodine (C-I) will have a characteristic chemical shift, typically lower than other aromatic carbons due to the heavy atom effect. The remaining four aromatic carbons will have shifts determined by their position relative to the nitrogen and cyano substituents.
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for rapid confirmation of key functional groups.
-
C≡N Stretch: A strong, sharp, and unambiguous absorbance is expected in the range of 2220-2240 cm⁻¹ . The absence of this peak is a clear indicator that the material is not the correct compound.
-
Aromatic C=C and C=N Stretches: Multiple peaks will be present in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
Mass Spectrometry (MS)
MS confirms the molecular weight and can provide fragmentation data to support the structure.
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Molecular Ion (M⁺): The primary peak will be observed at an m/z ratio of approximately 230 , corresponding to the molecular weight of the compound.
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Fragmentation: Common fragmentation pathways would include the loss of the iodine atom ([M-127]⁺) and/or the cyano group ([M-26]⁺).
Reactivity and Synthetic Applications
The synthetic utility of 2-Cyano-5-iodopyridine arises from the ability to selectively functionalize the iodine and cyano groups. This dual reactivity makes it a valuable precursor, particularly as a protein degrader building block.[4] The pyridine ring itself is a common scaffold in pharmaceuticals due to its ability to improve pharmacological parameters.[8]
Caption: Orthogonal reactivity of 2-Cyano-5-iodopyridine's key functional groups.
Expert Insight: The C-I bond at the 5-position is highly susceptible to oxidative addition to a low-valent palladium catalyst, making it an excellent electrophile for a variety of cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl groups. The cyano group is relatively robust to these conditions, allowing it to be carried through the reaction and transformed in a subsequent step, such as hydrolysis to an amide or reduction to a primary amine. This step-wise functionalization is a cornerstone of modern synthetic strategy.
Safety, Handling, and Storage Protocol
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 2-Cyano-5-iodopyridine. It is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[9]
Step-by-Step Handling and Storage
| Step | Action | Rationale (Causality) |
| 1. Preparation | Work exclusively within a certified chemical fume hood. Don all required Personal Protective Equipment (PPE): nitrile gloves, chemical splash goggles, and a lab coat. | To prevent inhalation of dust/vapors and to protect skin and eyes from contact with the toxic and corrosive material.[1][9] |
| 2. Aliquoting | Handle as a solid. If melting is required for transfer, use a precisely controlled heating mantle and perform the transfer within the fume hood. Avoid generating dust. | Minimizes the risk of airborne exposure.[9] |
| 3. Reaction Quench | Plan quenching procedures carefully. Be aware that reactions may generate hazardous byproducts. | Ensures safe termination of the reaction and neutralization of any remaining reactive species. |
| 4. Disposal | Dispose of all waste (solid and solutions) in a dedicated, clearly labeled hazardous waste container according to institutional guidelines. | Prevents environmental contamination and ensures compliance with safety regulations. The compound is harmful to aquatic life.[9] |
| 5. Storage | Store the container tightly sealed in a cool (2-8°C), dry, and dark environment, preferably under an inert atmosphere like nitrogen.[1][2][3] | Protects the compound from degradation via moisture, light, or oxidation, ensuring its integrity for future experiments. |
| 6. Emergency | Skin Contact: Immediately remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Ingestion/Inhalation: Move to fresh air. In all cases, seek immediate medical attention.[9] | Rapid and appropriate response is critical to mitigate the severe health effects of exposure. |
Conclusion
2-Cyano-5-iodopyridine is a high-value synthetic intermediate whose physical and chemical properties make it a versatile tool for chemical innovation. Its well-defined structure allows for predictable characterization by standard spectroscopic methods. However, its utility is matched by its hazardous nature, demanding rigorous and informed handling procedures. This guide provides the foundational knowledge required for researchers to safely and effectively incorporate this powerful building block into their synthetic programs.
References
-
iChemical. (n.d.). 2-Cyano-5-iodopyridine, CAS No. 41960-47-8. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-CYANO-5-IODOPYRIDINE | CAS#:41960-47-8. Retrieved from [Link]
-
VIVAN ACL. (n.d.). 2-Hydroxy-3-Cyano-5-Iodopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]
-
Stratech. (n.d.). 2-Cyano-5-iodopyridine, min 95%. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyridinamine, 5-iodo-. Retrieved from [Link]
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6209. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
Starkey, L. (n.d.). Spectroscopy Handouts (NMR, IR, Mass Spec). Cal Poly Pomona. Retrieved from [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-iodopyridine. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemscene.com [chemscene.com]
- 3. achmem.com [achmem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. 2-Cyano-5-iodopyridine | CymitQuimica [cymitquimica.com]
- 7. 2-Cyano-5-iodopyridine, CAS No. 41960-47-8 - iChemical [ichemical.com]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
